molecular formula C9H9NO2 B7959030 5-Norbonene-2,3-dicarboximide

5-Norbonene-2,3-dicarboximide

Cat. No.: B7959030
M. Wt: 163.17 g/mol
InChI Key: GPIUUMROPXDNRH-DPTVFECHSA-N
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Description

5-Norbonene-2,3-dicarboximide is an organic compound with the chemical formula C9H9NO2. It is a solid with a pale yellow to yellow color and is known for its role as an important intermediate in organic synthesis. This compound is used in the synthesis of various organic compounds, including antibiotics and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Norbonene-2,3-dicarboximide can be synthesized through the oxidation reaction of 5-norbornene . The reaction typically involves the use of oxidizing agents under controlled conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, ensuring the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions: 5-Norbonene-2,3-dicarboximide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which have applications in different fields .

Scientific Research Applications

5-Norbonene-2,3-dicarboximide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Norbonene-2,3-dicarboximide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

  • N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide
  • N-Methyl-5-norbornene-2,3-dicarboximide
  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
  • exo-5-Norbornenecarboxylic acid

Comparison: 5-Norbonene-2,3-dicarboximide is unique due to its specific imide functional group, which imparts distinct chemical properties and reactivity. Compared to its similar compounds, it offers unique advantages in terms of stability and versatility in synthetic applications .

Properties

IUPAC Name

(1R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5+,6?,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIUUMROPXDNRH-DPTVFECHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1C3C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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